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molecular formula C7H5F2NS B1603396 3,4-Difluorobenzene-1-carbothioamide CAS No. 317319-14-5

3,4-Difluorobenzene-1-carbothioamide

Cat. No. B1603396
M. Wt: 173.19 g/mol
InChI Key: BVZJSQFOGOEVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049013B2

Procedure details

Dissolve 3,4-difluorobenzamide (4.95 g, 31.5 mmol) in diethyl ether (70 mL) and cool the mixture to 0° C. Add phosphorus pentasulfide (7.0 g, 31.5 mmol) and warm the mixture to room temperature overnight. Filter the mixture and concentrate the filtrate to obtain 5.5 g (100%) of a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ: 9.99 (bs, 1H), 9.54 (bs, 1H), 7.89 (m, 1H), 7.75 (m, 1H), 7.46 (m, 1H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([NH2:7])=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13]>C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([NH2:7])=[S:13]

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
FC=1C=C(C(=O)N)C=CC1F
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=S)N)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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